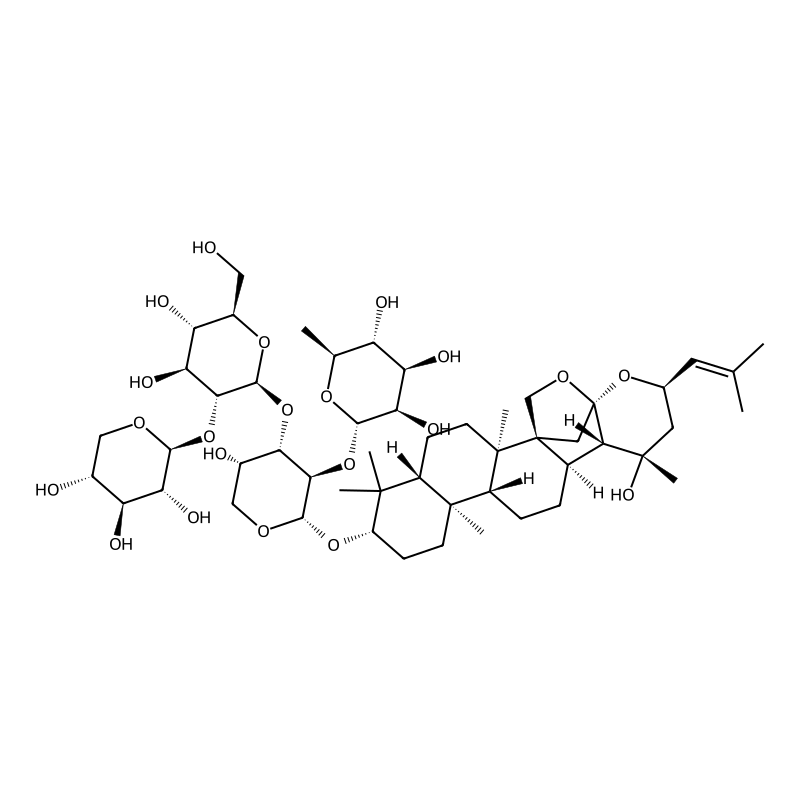

Jujuboside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Hepatoprotective Functions

Scientific Field: Pharmacology

Summary of Application: JB, found in the seeds of Zizyphi Spinosi Semen, has been studied for its hepatoprotective functions, particularly in relation to liver failure induced by cecal ligation and puncture (CLP)-induced sepsis.

Methods of Application: The study involved observing histopathological changes in the liver by optical microscopy and measuring the activity of enzymes in serum such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Results: The study found that JB reduced the migration of inflammatory cells, ALT and AST concentrations, and necrosis.

Inhibition of Neointimal Hyperplasia

Scientific Field: Cardiovascular Pharmacology

Summary of Application: JB has been studied for its ability to inhibit neointimal hyperplasia and prevent vascular smooth muscle cell dedifferentiation, proliferation, and migration via activation of AMPK/PPAR-γ signaling.

Methods of Application: The study involved treating vascular smooth muscle cells (VSMCs) with JB and observing the effects on cell dedifferentiation, proliferation, and migration induced by platelet-derived growth factor-BB (PDGF-BB).

Results: The study found that JB treatment could significantly reduce the neointimal hyperplasia of balloon-damaged blood vessels in Sprague-Dawley (SD) rats.

Inhibition of Breast Cancer Cell Proliferation

Scientific Field: Oncology

Summary of Application: JB has been studied for its ability to inhibit the proliferation of breast cancer cells.

Anti-Inflammatory Effects

Scientific Field: Immunology

Summary of Application: JB has been studied for its anti-inflammatory effects.

Anti-Platelet Aggregation

Scientific Field: Hematology

Summary of Application: JB has been studied for its anti-platelet aggregation effects.

Antianxiety Effects

Scientific Field: Psychiatry

Summary of Application: JB has been studied for its antianxiety effects. .

Sedative and Hypnotic Effects

Scientific Field: Neuropharmacology

Summary of Application: JB has been studied for its sedative and hypnotic effects.

Anti-Platelet Aggregation

Reduction of Vascular Tension

Jujuboside B is a bioactive compound primarily extracted from the seeds of Zizyphi Spinosi Semen, a traditional Chinese medicinal herb known for its sedative and anxiolytic properties. It belongs to the class of saponins, which are glycosides with significant pharmacological activities. Jujuboside B has garnered attention for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and hepatoprotective properties. Its structure consists of a triterpenoid backbone with various sugar moieties, which contribute to its biological activities and solubility characteristics.

Research suggests Jujuboside B exhibits various mechanisms of action:

- Antioxidant activity: Studies indicate Jujuboside B might act as an antioxidant, scavenging free radicals that damage cells [].

- Antitumor activity: Jujuboside B has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis (programmed cell death) and autophagy (cellular self-digestion) [].

- Neuroprotective effects: Some studies suggest Jujuboside B might protect nerve cells from damage, potentially beneficial for neurodegenerative diseases [].

- Antiplatelet aggregation: Jujuboside B may inhibit the clumping of blood platelets, potentially reducing the risk of blood clots [].

The biological activities of Jujuboside B are diverse and include:

- Anti-cancer Effects: Research indicates that Jujuboside B inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and colorectal cancer cells. It induces apoptosis through mechanisms involving NOXA expression and ROS generation, impacting key signaling pathways such as AMPK and PI3K/Akt .

- Hepatoprotective Effects: Studies have demonstrated that Jujuboside B can protect against liver damage induced by lipopolysaccharides by modulating inflammatory pathways and reducing levels of liver damage markers like alanine aminotransferase and aspartate aminotransferase .

- Sedative and Anxiolytic Effects: Traditionally used for its calming properties, Jujuboside B has been shown to affect neurotransmitter levels in the brain, contributing to its sedative effects .

Jujuboside B is primarily isolated from Zizyphi Spinosi Semen using methods such as:

- Solvent Extraction: This involves using solvents like ethanol or methanol to extract the compound from the plant material.

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly employed for purifying Jujuboside B from crude extracts. This method allows for the separation of compounds based on their chemical properties.

- Enzymatic Hydrolysis: Some synthesis methods involve enzymatic reactions to modify saponins into more bioactive forms, enhancing their therapeutic potential.

Jujuboside B has several applications in medicine and pharmacology:

- Cancer Treatment: Due to its ability to induce apoptosis in cancer cells, it is being explored as a potential anti-cancer agent.

- Liver Health: Its hepatoprotective properties make it a candidate for treating liver diseases.

- Anxiolytic Agent: Its traditional use as a sedative has led to investigations into its efficacy in treating anxiety disorders.

Interaction studies have revealed that Jujuboside B can enhance or inhibit various biological processes:

- Synergistic Effects with Other Compounds: Co-administration with other saponins like Jujuboside A has shown promising results in modulating sleep and anxiety by affecting neurotransmitter levels .

- Modulation of Signaling Pathways: Jujuboside B interacts with multiple signaling pathways, including those involved in inflammation (e.g., Toll-like receptor 4 signaling) and apoptosis (e.g., mitochondrial pathways), indicating its potential as a multi-target therapeutic agent .

Jujuboside B is part of a larger class of saponins derived from Zizyphi Spinosi Semen, including:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Jujuboside A | Saponin | Sedative, anxiolytic | Primarily affects neurotransmitter levels |

| Jujuboside C | Saponin | Antioxidant, anti-inflammatory | Less studied compared to A and B |

| Ziziphin | Saponin | Antimicrobial | Exhibits different pharmacological profiles |

Uniqueness of Jujuboside B

Jujuboside B stands out due to its potent anti-cancer properties coupled with hepatoprotective effects, making it a versatile compound in both traditional and modern medicine. Its ability to induce apoptosis specifically through mitochondrial pathways differentiates it from other saponins within the same family.

Molecular Characterization and Structural Elucidation

Jujuboside B possesses a highly complex molecular structure that has been comprehensively characterized through advanced spectroscopic and chemical analysis techniques. The compound exhibits the molecular formula C52H84O21, corresponding to a molecular weight of 1045.2108 g/mol, and is registered under the Chemical Abstracts Service number 55466-05-2. The structural elucidation reveals a dammarane-type triterpenoid backbone extensively modified with multiple sugar moieties, creating a sophisticated glycoside structure that distinguishes it from simpler triterpenoid compounds.

The stereochemical complexity of Jujuboside B is particularly noteworthy, featuring 29 out of 29 defined stereocenters with absolute stereochemistry configuration. This extensive stereochemical definition contributes to the compound's specific three-dimensional conformation and subsequent biological activity. The International Union of Pure and Applied Chemistry name for Jujuboside B is (2s,3r,4r,5r,6s)-2-[(2s,3r,4s,5s)-4-[(2s,3r,4s,5s,6r)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2s,3r,4s,5r)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1s,2r,5r,7s,10r,11r,14r,15s,16s,18r,20s)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol.

The structural analysis reveals that Jujuboside B consists of a dammarane-type triterpene aglycone linked to a complex oligosaccharide chain. The triterpene backbone features the characteristic dammarane skeleton with multiple hydroxyl groups and methyl substituents that provide structural rigidity and influence solubility properties. The glycosidic portion comprises multiple sugar units including arabinose, glucose, xylose, and rhamnose moieties connected through specific glycosidic linkages. This intricate sugar arrangement not only contributes to the compound's water solubility but also plays crucial roles in its biological recognition and activity.

Table 1: Molecular Properties of Jujuboside B

| Property | Value |

|---|---|

| Molecular Formula | C52H84O21 |

| Molecular Weight | 1045.2108 g/mol |

| Chemical Abstracts Service Number | 55466-05-2 |

| Defined Stereocenters | 29/29 |

| E/Z Centers | 0 |

| Stereochemistry | Absolute |

| Optical Activity | Unspecified |

| Charge | 0 |

The compound's structural complexity has been confirmed through various analytical techniques including proton nuclear magnetic resonance spectroscopy, which demonstrates conformity to the proposed structure. The International Chemical Identifier key OAVAUZCEOWCYCC-QEOGCQCLSA-N provides a unique digital representation of the molecule's structure, facilitating database searches and computational studies. The compound exhibits limited solubility in water due to its large molecular size and extensive hydrophobic triterpene backbone, requiring specific storage conditions at negative twenty degrees Celsius for long-term stability.

Biosynthetic Pathways in Ziziphus jujuba var. spinosa

The biosynthesis of Jujuboside B in Ziziphus jujuba var. spinosa follows the classical triterpenoid biosynthetic pathway, specifically utilizing the mevalonate pathway as the primary route for triterpene skeleton formation. Research has demonstrated that the mevalonate pathway serves as the synthetic pathway for triterpenoids in jujube and wild jujube species, with twenty-three genes of the mevalonate pathway known to regulate triterpene synthesis in these plants. This pathway begins with the condensation of acetyl-coenzyme A units to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is subsequently converted to mevalonate through the action of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key rate-limiting enzyme in the pathway.

The biosynthetic process continues through a series of enzymatic transformations involving farnesyl pyrophosphate synthase, squalene synthetase, squalene epoxidase, and oxidosqualene cyclases, which are essential enzymes in triterpenoid biosynthesis. The cyclization of 2,3-oxidosqualene represents a critical step in the formation of the dammarane skeleton characteristic of Jujuboside B, occurring through the action of specific oxidosqualene cyclases that determine the final triterpene backbone structure. This cyclization process gives rise primarily to dammarane triterpenoid skeletons, which distinguish compounds like Jujuboside B from other triterpenoid types such as oleanane or lupane derivatives.

Following the formation of the triterpene backbone, extensive modifications occur through various enzymatic processes including oxidation, substitution, and glycosylation reactions mediated by cytochrome P450-dependent monooxygenases, glycosyltransferases, and other specialized enzymes. The glycosylation process is particularly crucial for Jujuboside B formation, as it involves the sequential addition of sugar moieties to specific hydroxyl groups on the triterpene backbone. Recent research has identified specific β-glucosidase genes belonging to the glycoside hydrolase family 1 that can catalyze the conversion of Jujuboside A to Jujuboside B, suggesting the existence of interconversion pathways between related jujubosides.

Table 2: Key Enzymes in Jujuboside B Biosynthesis

| Enzyme | Function | Pathway Stage |

|---|---|---|

| 3-hydroxy-3-methylglutaryl-coenzyme A reductase | Rate-limiting enzyme in mevalonate pathway | Early |

| Farnesyl pyrophosphate synthase | Isoprenoid unit assembly | Intermediate |

| Squalene synthetase | Squalene formation | Intermediate |

| Squalene epoxidase | 2,3-oxidosqualene formation | Late intermediate |

| Oxidosqualene cyclases | Triterpene skeleton cyclization | Backbone formation |

| Cytochrome P450 monooxygenases | Hydroxylation and oxidation | Modification |

| Glycosyltransferases | Sugar attachment | Final glycosylation |

The tissue-specific expression and developmental regulation of these biosynthetic genes contribute to the dynamic accumulation patterns of Jujuboside B observed in different plant parts and developmental stages. Studies have shown that triterpenoid content in jujube fruits exhibits temporal variation, with maximum accumulation typically occurring during the white ripening stage before gradually decreasing as fruits reach full maturity. This pattern suggests tight regulatory control over the biosynthetic machinery, likely involving transcriptional regulation of key pathway genes in response to developmental and environmental signals.

Environmental factors and cultivation practices also significantly influence the biosynthetic pathway efficiency and final Jujuboside B content. Research has demonstrated considerable variation in triterpenoid content among different cultivation regions and varieties, indicating that genetic and environmental factors interact to determine final compound accumulation levels. The complex regulation of this biosynthetic pathway represents an area of active research interest, particularly for understanding how to optimize Jujuboside B production in agricultural settings.

Comparative Analysis with Related Triterpenoid Saponins

Jujuboside B belongs to a family of structurally related triterpenoid saponins found in Ziziphus species, with Jujuboside A representing its closest structural analog. Comparative analysis reveals that Jujuboside A possesses the molecular formula C58H94O26 and molecular weight of 1207.3 g/mol, indicating the presence of additional sugar moieties compared to Jujuboside B. The structural relationship between these compounds suggests that Jujuboside B may arise from Jujuboside A through specific enzymatic cleavage reactions, as demonstrated by the ability of β-glucosidase enzymes to catalyze this conversion. This interconversion capability highlights the dynamic nature of jujuboside metabolism within plant tissues.

The dammarane-type skeleton shared by both Jujuboside A and Jujuboside B distinguishes these compounds from other major classes of triterpenoid saponins found in medicinal plants. While many plant species produce oleanane-type saponins such as those found in Panax species, the dammarane-type structure represents a less common but equally significant class of bioactive compounds. Comparative studies of different Panax taxa have revealed that ginsenosides, which also possess dammarane skeletons, exhibit considerable structural diversity and variable biological activities depending on their specific glycosylation patterns. This structural diversity parallels the situation observed in Ziziphus species, where multiple jujubosides with varying sugar compositions contribute to the overall pharmacological profile.

Within the Ziziphus jujuba complex, researchers have identified additional dammarane-type saponins including Jujubosides D and E, which represent newer additions to this compound family. These compounds demonstrate the continued structural diversification occurring within the jujuboside series, with each variant exhibiting specific modifications to either the triterpene backbone or glycosidic substituents. The isolation and characterization of these related compounds provide valuable insights into the biosynthetic plasticity of the Ziziphus metabolic machinery and suggest the existence of additional, yet undiscovered, members of this compound family.

Table 3: Comparative Analysis of Related Jujubosides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Structural Features |

|---|---|---|---|---|

| Jujuboside A | C58H94O26 | 1207.3 | 55466-04-1 | Additional sugar moieties |

| Jujuboside B | C52H84O21 | 1045.2 | 55466-05-2 | Core dammarane structure |

| Jujuboside D | Not specified | Not specified | Not specified | Modified dammarane backbone |

| Jujuboside E | Not specified | Not specified | Not specified | Modified dammarane backbone |

The comparative analysis extends beyond structural considerations to encompass biosynthetic relationships and evolutionary aspects. The presence of over 120 triterpenoids in jujube and wild jujube species, including 79 types of triterpenoids and 42 types of saponins, demonstrates the remarkable chemical diversity generated by this plant family. This diversity likely reflects evolutionary adaptation to various ecological pressures and represents a rich source of bioactive compounds with distinct pharmacological properties. The structural complexity and diversity of jujubosides compared to simpler triterpenoids such as ursolic acid or betulinic acid highlight the sophisticated biochemical machinery evolved by Ziziphus species for secondary metabolite production.

Furthermore, the glycosylation patterns observed in Jujuboside B and related compounds demonstrate remarkable specificity in enzyme recognition and substrate modification. The precise attachment of specific sugar moieties to designated hydroxyl groups on the triterpene backbone requires highly evolved glycosyltransferase enzymes with stringent substrate specificity. This enzymatic precision contributes to the structural diversity observed among jujubosides and provides opportunities for metabolic engineering approaches aimed at producing novel derivatives with enhanced biological properties.

Quantitative Analysis Methods

High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry Quantification Protocols

The quantitative determination of Jujuboside B has been extensively developed through various chromatographic and mass spectrometric methodologies. Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry represents the most sensitive and selective approach for Jujuboside B quantification, offering superior analytical performance compared to conventional High-Performance Liquid Chromatography methods [1].

A highly sensitive Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry method has been developed and validated for the determination of Jujuboside B in rat plasma. The method employs protein precipitation extraction using jujuboside A as an internal standard, with chromatographic separation performed on an Acquity HSS T3 column [1]. The mobile phase consists of acetonitrile and 0.1% formic acid in water at a flow rate of 0.3 milliliters per minute. Identification and quantification are accomplished through electrospray ionization in negative mode with multiple reaction monitoring of Jujuboside B transitions at mass-to-charge ratio 1043.3 → 911.5 [1].

The method demonstrates excellent analytical performance with a linear calibration curve in the range of 0.1 to 1000 nanograms per milliliter, achieving a correlation coefficient of 0.990 [1]. The limit of detection is established at 0.03 nanograms per milliliter, while extraction recoveries range from 90.3% to 95.7% [1]. Intra-day and inter-day precision values are maintained below 11.5%, with matrix effects ranging from 93.5% to 95.9% [1].

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection has been developed for the simultaneous determination of jujuboside A, jujuboside B, and betulinic acid in Semen Ziziphi Spinosae. The analysis utilizes gradient elution with an aqueous mobile phase containing 0.1% acetic acid modified by acetonitrile [2]. The evaporator tube temperature is maintained at 45 degrees Celsius with a nebulizing gas flow rate of 1.8 liters per minute [2].

For enhanced sensitivity in biological matrices, liquid chromatography coupled to tandem mass spectrometry methods have been established with solid-phase extraction procedures. The limit of detection reaches 1.25 nanograms per milliliter, with a lower limit of quantification of 5 nanograms per milliliter in rat plasma [3]. Good linearity is obtained over the range of 6.25 to 500 nanograms per milliliter with correlation coefficients better than 0.998 [3]. The intra-day and inter-day precisions range from 4.4% to 7.5% and 2.9% to 10.7%, respectively [3].

Simultaneous Determination with Co-occurring Phytochemicals

The development of simultaneous analytical methods for Jujuboside B alongside other bioactive compounds represents a critical advancement in phytochemical analysis. Ultra-High Performance Liquid Chromatography coupled with Triple-Quadrupole Mass Spectrometry has been successfully applied for the simultaneous quantification of six bioactive components including spinosin, 6‴-feruloylspinosin, jujuboside A, jujuboside B, camelliaside B, and betulinic acid in Ziziphi Spinosae Semen decoctions [4].

The chromatographic separation is achieved on an Agilent ZORBAX Extend-C18 column with dimensions 2.1 × 100 millimeters and 1.8 micrometer particle size. The mobile phase system consists of acetonitrile and water under gradient conditions at a flow rate of 0.3 milliliters per minute with an injection volume of 2 microliters [4]. Multiple-reaction monitoring scanning detection is employed with an electrospray ion source operating in negative ion mode [4].

All six compounds demonstrate excellent linearities with correlation coefficients of 0.9996 or higher. The limits of detection for the bioactive compounds range from 0.039 nanograms per milliliter for spinosin to 3.112 nanograms per milliliter for jujuboside A, while jujuboside B exhibits a limit of detection of 2.131 nanograms per milliliter [4]. The corresponding limits of quantification range from 0.118 nanograms per milliliter to 9.336 nanograms per milliliter [4].

A comprehensive method for simultaneous analysis of eleven major components including two saponins and nine fatty acids has been developed using High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection and pressurized liquid extraction. The method targets jujuboside A, jujuboside B, lauric acid, myristic acid, palmitic acid, palmitoleic acid, stearic acid, oleic acid, linoleic acid, arachidic acid, and docosanoic acid [5]. The mobile phase consists of 0.1% aqueous acetic acid and methanol with 0.1% acetic acid using gradient elution, with the drift tube temperature set at 75 degrees Celsius and nitrogen flow rate at 1.8 liters per minute [5].

High-Performance Liquid Chromatography with tandem Electrospray Ionization Mass Spectrometry methods have been established for the simultaneous determination of jujuboside A, jujuboside B, and spinosin in Ziziphi Spinosae Semen dispersible tablets. The separation is performed on a YMC ODS-AQ column with acetonitrile-0.1% formic acid (36:64 volume ratio) as the mobile phase at a flow rate of 0.3 milliliters per minute [6]. The column temperature is maintained at 30 degrees Celsius with an injection volume of 20 microliters [6].

Absorption and Metabolism Dynamics

Gastrointestinal Absorption Barriers

The gastrointestinal absorption of Jujuboside B is characterized by significant barriers that limit its bioavailability. Pharmacokinetic studies demonstrate that oral bioavailability of Jujuboside B in rats is remarkably low at only 3.6%, indicating substantial absorption limitations [1]. The poor bioavailability is primarily attributed to the compound's large molecular weight of 1045.21 daltons and its hydrophilic nature due to extensive glycosylation [1].

The absorption process is significantly influenced by the gastrointestinal environment, particularly the acidic conditions in the stomach. Research indicates that Jujuboside A undergoes hydrolysis in the gastric environment to form Jujuboside B, suggesting that the gastric acidic milieu plays a crucial role in the initial metabolic transformation [7]. The compound demonstrates preferential absorption in specific intestinal segments, with enhanced uptake observed in the duodenum and colon [7].

Innovative pharmaceutical approaches have been developed to overcome these absorption barriers. L-carnitine modified nanoparticles targeting the organic cation/carnitine transporter 2 have been designed to improve oral absorption of Jujuboside B. The nanoparticle formulations demonstrate significant enhancement in bioavailability, with standard polyethylene glycol-polylactic-co-glycolic acid nanoparticles achieving 134.33% bioavailability improvement and L-carnitine modified nanoparticles reaching 159.04% enhancement [8].

The absorption mechanism involves multiple transport pathways, including passive diffusion and active transport through specific transporters. Studies using Caco-2 cell models reveal that nanoparticle formulations significantly increase cellular uptake of Jujuboside B, with the absorption of L-carnitine modified nanoparticles primarily dependent on organic cation/carnitine transporter 2 [8]. Sodium ions play an important role in this transport process, while caveolin and clathrin-mediated endocytosis are involved in the cellular uptake of nanoparticles [8].

The compound exhibits limited water solubility, which presents additional challenges for gastrointestinal absorption. The extensive triterpene backbone contributes to hydrophobic characteristics, while the oligosaccharide chains provide some aqueous solubility but are insufficient to overcome the overall absorption limitations . These physicochemical properties necessitate specialized formulation strategies to achieve therapeutic concentrations in systemic circulation.

Metabolic Transformation Pathways

The metabolic transformation of Jujuboside B follows complex pathways involving multiple enzymatic and non-enzymatic processes. The primary transformation occurs through hydrolysis of glycosidic bonds, leading to the formation of secondary metabolites with potentially enhanced biological activity. Beta-glucosidase enzymes play a crucial role in this metabolic conversion, catalyzing the hydrolysis of specific glycosidic linkages to produce jujubogenin and other aglycones [10].

The metabolic pathway begins with the gastric hydrolysis of jujuboside A to form jujuboside B, which represents an initial step in the biotransformation cascade [7]. This gastric conversion is facilitated by the acidic environment, which promotes the cleavage of specific glycosidic bonds. Subsequently, jujuboside B undergoes further metabolism in the intestinal tract through the action of intestinal enzymes and microflora [7].

Intestinal flora degradation represents a significant metabolic pathway for Jujuboside B. Studies investigating the degradation kinetics reveal that rat intestinal flora effectively metabolizes Jujuboside B through enzymatic processes. The degradation follows specific kinetic patterns, with the rate constant showing correlation with sample concentration [11]. Multiple metabolites are generated through this process, which may contribute to the overall pharmacological effects observed with Jujuboside B administration [11].

The metabolic transformation involves the systematic removal of sugar moieties from the triterpene backbone. Beta-glucosidase catalyzed hydrolysis results in the conversion of jujubosides into secondary saponins and ultimately to jujubogenin, which exhibits enhanced biological activity compared to the parent glycoside [10]. This enzymatic conversion represents a bioactivation process that may be responsible for the therapeutic effects attributed to jujuboside-containing preparations [10].

The metabolic products demonstrate different pharmacological profiles compared to the parent compound. Jujubogenin, the primary aglycone metabolite, exhibits significant effects on gamma-aminobutyric acid A receptor expression and activation, suggesting that the metabolites rather than the original molecule are responsible for specific bioactivities [7]. This metabolic activation pathway highlights the importance of considering biotransformation processes in understanding the pharmacological mechanisms of Jujuboside B [7].

Advanced analytical methods have been developed to characterize the metabolic transformation products. Rapid resolution liquid chromatography with triple quadrupole mass spectrometry enables the identification and quantification of metabolites formed during intestinal flora degradation [11]. The metabolites are characterized through their chromatographic behavior and typical fragment ion patterns, providing insights into the structural modifications occurring during the metabolic process [11].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant